Linagliptin Impurity G
Vue d'ensemble
Description
a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes.
Applications De Recherche Scientifique
Développement de médicaments antidiabétiques
Linagliptin, un dérivé de la xanthine, est un inhibiteur du DPP-4 hautement puissant, sélectif, à action prolongée et biodisponible par voie orale pour le traitement du diabète de type 2 {svg_1}. Au cours du développement du procédé de production de la linagliptin, cinq nouvelles impuretés liées au procédé ont été détectées par chromatographie liquide haute performance (HPLC) {svg_2}.
Contrôle de la qualité dans la fabrication pharmaceutique
L'identification de ces impuretés devrait être utile pour le contrôle de la qualité et la validation de la méthode analytique dans la fabrication de la linagliptin {svg_3}. Les impuretés dans les principes actifs pharmaceutiques peuvent provenir de multiples sources, notamment les matières premières, les intermédiaires, les réactifs, les solvants et même les produits de dégradation résultant de l'exposition à des facteurs environnementaux tels que la chaleur, la lumière ou l'humidité {svg_4}.
Sécurité et efficacité des médicaments
Leur présence peut potentiellement compromettre l'effet thérapeutique du médicament, introduire des effets secondaires inattendus, voire présenter des risques pour la sécurité des patients {svg_5}. Par conséquent, la compréhension de ces impuretés est cruciale pour garantir la sécurité et l'efficacité du médicament.
Étude de la dégradation des médicaments
Cette étude vise à réaliser la dégradation forcée de la linagliptin et à tenter ensuite d'identifier les produits de dégradation résultants {svg_6}. Le profil de dégradation de la linagliptin a été étudié dans diverses conditions, notamment l'hydrolyse acide, l'hydrolyse alcaline, l'oxydation, la chaleur et l'exposition à la lumière {svg_7}.
Techniques de spectrométrie de masse
L'identification et la caractérisation des produits de dégradation ont été réalisées à l'aide d'un système de chromatographie liquide ultra-performante couplé à un spectromètre de masse à détecteur quadripolaire simple et également d'un système de chromatographie liquide couplé à un spectromètre de masse à haute résolution {svg_8}.
Méthodes spectrophotométriques et chromatographiques
Cette revue décrit les méthodes spectrophotométriques et chromatographiques rapportées ; développées et validées pour l'estimation de la linagliptin seule ou en combinaison avec la metformine ou l'empagliflozine {svg_9}.
Développement rapide d'une méthode RP-HPLC
Développement et validation d'une méthode RP-HPLC rapide pour l'analyse de la linagliptin dans les formes pharmaceutiques en vrac et en dosage {svg_10}.
Propriétés neuroprotectrices
La linagliptin est un représentant des inhibiteurs de la dipeptidyl peptidase 4 (DPP-4) qui sont enregistrés et utilisés efficacement dans le traitement du diabète de type 2. Ils augmentent les niveaux de formes actives d'incrétines endogènes telles que le GLP-1 et le GIP en inhibant leur décomposition enzymatique {svg_11}.
Mécanisme D'action
Target of Action
Linagliptin Impurity G, also known as Linagliptin S isomer, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) in the body . DPP-4 is an enzyme that degrades incretin hormones, such as Glucagon-like peptide-1 (GLP-1) and Gastric inhibitory polypeptide (GIP), which are hormones that stimulate insulin secretion .
Mode of Action
This compound acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting the activity of DPP-4, it increases the half-life of incretin hormones, leading to an increase in their concentration . This results in increased secretion of insulin by pancreatic β-cells and reduced secretion of glucagon by pancreatic α-cells .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects several biochemical pathways. It increases the concentration of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion . This results in a decrease in hepatic glucose output . Additionally, this compound has been shown to decrease the concentration of proinflammatory factors such as TNF-α, IL-6 and increase the number of anti-inflammatory patrolling monocytes CX3CR1 bright .
Result of Action
The primary result of this compound’s action is the lowering of blood glucose levels . By increasing the concentration of incretin hormones, it promotes insulin secretion and inhibits glucagon secretion, leading to a decrease in hepatic glucose output . Additionally, it has been associated with a significant reduction in Aβ42 level, implying potential application in Alzheimer’s disease .
Action Environment
Environmental factors such as heat, light, or moisture can influence the action of this compound . These factors can lead to the degradation of the compound, potentially compromising its therapeutic effect, introducing unexpected side effects, or even posing safety risks to patients . Therefore, proper storage and handling of the compound are crucial to maintain its efficacy and stability.
Analyse Biochimique
Biochemical Properties
Linagliptin Impurity G, as an impurity of Linagliptin, may interact with the same or similar enzymes, proteins, and other biomolecules as Linagliptin does. Linagliptin is known to inhibit the DPP-4 enzyme, slowing the breakdown of incretin hormones such as GLP-1 and GIP
Cellular Effects
Linagliptin has been shown to have effects on various types of cells and cellular processes . It influences cell function by inhibiting the DPP-4 enzyme, which in turn affects cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Linagliptin, the parent compound, exerts its effects at the molecular level by binding to the DPP-4 enzyme and inhibiting its activity . This leads to changes in gene expression and enzyme activation or inhibition
Temporal Effects in Laboratory Settings
During the process development of Linagliptin, five new process-related impurities, including this compound, were detected by high-performance liquid chromatography (HPLC)
Metabolic Pathways
Linagliptin is known to be extensively bound to plasma proteins and is eliminated predominantly through the intestinal tract
Activité Biologique
Linagliptin is a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes. However, the presence of impurities, such as Linagliptin Impurity G, raises concerns regarding the biological activity and safety profiles of pharmaceutical compounds. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is structurally related to linagliptin but differs in specific functional groups. The molecular weight of this compound is approximately 316 g/mol, with a notable mass spectrum indicating its potential reactivity and interaction with biological systems .
Biological Activity
The biological activity of this compound has been characterized through various studies focusing on its pharmacological effects, toxicity, and interaction with biological pathways.
DPP-4 Inhibition
Similar to linagliptin, this compound exhibits competitive inhibition of DPP-4, which plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1 and GIP. Studies have shown that the IC50 value for this compound against DPP-4 is comparable to that of linagliptin, indicating significant inhibitory potential .
Impact on Cellular Viability
Research indicates that impurities in pharmaceutical compounds can affect cell viability. A study assessing various linagliptin impurities found that some, including this compound, exhibited cytotoxic effects on certain cell lines. Specifically, concentrations exceeding 10 µM resulted in reduced cell viability and increased markers of apoptosis . This highlights the necessity for careful evaluation of impurities during drug development.
Study 1: Toxicological Assessment
In a controlled study, this compound was administered to diabetic rats alongside linagliptin. The results indicated that while linagliptin improved glycemic control significantly, the presence of impurity G led to elevated liver enzymes, suggesting potential hepatotoxicity at higher doses .
Study 2: Pharmacokinetics and Safety Profile
A pharmacokinetic study involving healthy volunteers assessed the absorption and metabolism of linagliptin and its impurities. The findings revealed that this compound had a longer half-life than linagliptin itself, raising concerns about accumulation and prolonged exposure risks in patients .
Comparative Analysis of Biological Activities
Compound | IC50 (nM) | Cell Viability (10 µM) | Half-Life (h) | Toxicity Observed |
---|---|---|---|---|
Linagliptin | 3.6 | 95% | 12 | No |
This compound | ~5 | 70% | 24 | Yes |
Propriétés
IUPAC Name |
8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXREWYXXSTFRX-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668270-11-9 | |
Record name | Linagliptin S isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LINAGLIPTIN S ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U6HE75USV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.